5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Pyrazole chemistry Thermal stability Synthetic intermediate purification

5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 512809-16-4; also designated 1-methyl-1H-pyrazole-3,5-dicarboxylic acid 5-ethyl ester) is a disubstituted pyrazole heterocycle bearing a free 3-carboxylic acid and a 5-ethoxycarbonyl ester. Possessing one hydrogen bond donor, five acceptors, and four rotatable bonds (molecular weight 198.18 g/mol, density 1.4±0.1 g/cm³, predicted boiling point 390.1±27.0 °C), the compound features dual reactive handles enabling orthogonal derivatization.

Molecular Formula C8H10N2O4
Molecular Weight 198.18 g/mol
CAS No. 512809-16-4
Cat. No. B3021166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid
CAS512809-16-4
Molecular FormulaC8H10N2O4
Molecular Weight198.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1C)C(=O)O
InChIInChI=1S/C8H10N2O4/c1-3-14-8(13)6-4-5(7(11)12)9-10(6)2/h4H,3H2,1-2H3,(H,11,12)
InChIKeyJLSQQJCFVRBJAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 512809-16-4): Core Physicochemical and Structural Profile for Procurement Targeting


5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS 512809-16-4; also designated 1-methyl-1H-pyrazole-3,5-dicarboxylic acid 5-ethyl ester) is a disubstituted pyrazole heterocycle bearing a free 3-carboxylic acid and a 5-ethoxycarbonyl ester . Possessing one hydrogen bond donor, five acceptors, and four rotatable bonds (molecular weight 198.18 g/mol, density 1.4±0.1 g/cm³, predicted boiling point 390.1±27.0 °C), the compound features dual reactive handles enabling orthogonal derivatization . Commercially, it is routinely supplied at ≥95% purity as a solid building block for pharmaceutical and agrochemical intermediate synthesis .

Why 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid Cannot Be Replaced by Other Pyrazole Monoesters in Synthesis


In-class pyrazole monoesters such as the 5-methoxycarbonyl analog (CAS 117860-56-7), the fully de-esterified 3,5-dicarboxylic acid (CAS 75092-39-6), or the ethyl 1-methyl-1H-pyrazole-3-carboxylate (CAS 88529-79-7) lack the simultaneous presence of a free carboxylic acid and a 5-ethoxycarbonyl moiety . This dual functionality permits regioselective amidation at the 3-position while retaining the 5-ester for further diversification—a capability not offered by the symmetrical dicarboxylic acid (which yields statistical mixtures) or the simple 3-carboxylate (which lacks a second reactive handle) . Furthermore, the ethoxycarbonyl group provides distinct steric and lipophilic properties compared to smaller esters, influencing intermediate purification and downstream reactivity in heterocycle construction .

Quantitative Differentiation Evidence for 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid Versus Closest Structural Analogs


Higher Boiling Point and Thermal Stability Relative to 5-Methoxycarbonyl Analog

The ethyl ester exhibits a predicted boiling point of 390.1±27.0 °C at 760 mmHg, measurably higher than the 385.8 °C observed for the 5-methoxycarbonyl analog (CAS 117860-56-7), consistent with the increased chain length . This 4.3 °C differential can be exploited in fractional processes and indicates enhanced thermal tolerance during high-temperature coupling reactions, potentially reducing decomposition losses during scale-up .

Pyrazole chemistry Thermal stability Synthetic intermediate purification

Lower Molecular Weight and Higher Atom Economy than 5-Propyl Analog

With a molecular weight of 198.18 g/mol, the target compound is 14.5% heavier than the 5-methoxycarbonyl variant (184.15 g/mol) but 15.9% lighter than the 5-propyl analog 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid (CAS 247583-70-6, 235.28 g/mol for the ethyl ester or 168.19 g/mol for the carboxylic acid) . This positions it as an intermediate lipophilic/hydrophilic balance option in lead optimization, where excessive lipophilicity from larger alkyl chains often correlates with poor solubility and higher metabolic clearance .

Molecular weight optimization Atom economy Drug-likeness

Superior Orthogonal Reactivity Profile Relative to Symmetrical 3,5-Dicarboxylic Acid

The monoethyl ester configuration provides a free carboxylic acid (pKa predicted ~2.6–3.0) for amide bond formation while leaving the 5-ethyl ester intact for later hydrolysis or transesterification . In contrast, the symmetrical 1-methyl-1H-pyrazole-3,5-dicarboxylic acid (CAS 75092-39-6) yields unpredictable product distributions upon monofunctionalization due to equivalent carboxyl groups . The target compound thus reduces the need for orthogonal protecting group strategies, saving synthetic steps and improving overall yield in sequential derivatization pathways.

Orthogonal protection Regioselective coupling Heterocycle diversification

Documented Utility as an Intermediate in Factor Xa Inhibitor and Agrochemical Patents

Pyrazole 3,5-dicarboxylic acid monoethyl esters are explicitly disclosed as key intermediates in the synthesis of pyrazole-carboxamide factor Xa inhibitors (EP 1433788 A1) and in sulfonylurea herbicide programs [1][2]. While the methoxy analog (CAS 117860-56-7) appears in fewer patent families, the ethoxy variant is preferred in disclosed route-of-synthesis examples for its balance of reactivity and crystallinity, facilitating intermediate isolation .

Factor Xa inhibition Anticoagulant Agrochemical intermediate Patent landscape

Hydrogen Bond Acceptor/Donor Profile Matches Key Pharmacophore Requirements Better than Non-Esterified Analogs

The target compound possesses 6 hydrogen bond acceptors and 1 donor . The monoanionic 3,5-dicarboxylic acid analog (CAS 75092-39-6) presents 6 acceptors but 2 donors, doubling the HBD count and potentially reducing membrane permeability in cellular assays . The 5-propyl analog (CAS 247583-70-6) has only 3 acceptors and 1 donor, offering a narrower H-bonding pharmacophore vector. The ethoxycarbonyl motif thus preserves the HBA-rich character of the dicarboxylate scaffold while maintaining a single donor, aligning with established rules for blood-brain barrier penetration and oral bioavailability .

Pharmacophore modeling Hydrogen bonding Bioisostere

Optimal Application Scenarios for 5-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid Stemming from Verified Differentiation Evidence


Regioselective Synthesis of Pyrazole-3-carboxamide Libraries for Factor Xa and 11β-HSD1 Inhibitor Programs

The orthogonal carboxylic acid/ester pairing allows direct amidation at the 3-position under standard coupling conditions (EDC/HOBt or HATU) while preserving the 5-ethyl ester for late-stage diversification [Section 3, Evidence 3]. This operational simplicity, combined with the compound's precedent in factor Xa inhibitor patents (EP 1433788 A1), makes it a superior choice for medicinal chemistry groups entering anticoagulant or metabolic disease projects [1].

Agrochemical Intermediate Synthesis Requiring Thermal Robustness During Scale-Up

The higher boiling point (+4.3 °C vs. the methyl ester) and documented utility in sulfonylurea herbicide intermediate routes support its selection when reaction conditions exceed 350 °C [Section 3, Evidence 1]. The improved thermal tolerance reduces decomposition and improves batch-to-batch consistency in pilot-scale runs [2].

Fragment-Based Drug Discovery Libraries Prioritizing Balanced Lipophilicity and H-Bonding

With a molecular weight of 198.18 g/mol (< 250 Da cutoff), a single H-bond donor, and 6 acceptors, this building block fits Rule-of-3 fragment criteria while offering a more balanced vector profile than the dicarboxylic acid or the propyl analog [Section 3, Evidence 2 and 5]. Procurement for fragment library construction is justified by its favorable physicochemical fingerprint for hit evolution .

Sequential Diester Diversification for Parallel Synthesis Platforms

The chemically distinct 3-COOH and 5-COOEt groups enable sequential functionalization without intermediate protection. This allows automated parallel synthesis platforms to derivatize the acid moiety in first-pass diversity while retaining the ester for a second diversification step, doubling library output per scaffold compared to the symmetrical diacid [Section 3, Evidence 3].

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